molecular formula C8H14FNO B12501716 (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol

Cat. No.: B12501716
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-UHFFFAOYSA-N
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Description

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a fluorinated heterocyclic compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a hexahydropyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves several steps, starting with the formation of the hexahydropyrrolizine ring. The fluorine atom is introduced through a fluorination reaction, and the hydroxyl group is added via a hydroxylation step. The reaction conditions typically involve the use of specific catalysts and solvents to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride
  • This compound acetate
  • This compound sulfate

Comparison: this compound is unique due to its specific combination of a fluorine atom and a hydroxyl group on the hexahydropyrrolizine ring. This combination imparts distinct chemical and biological properties, such as increased stability and reactivity, compared to its analogs .

Biological Activity

The compound (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies. The information presented is derived from diverse scientific sources to ensure a thorough understanding of this compound's properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12FNC_8H_{12}F_N with a molecular weight of approximately 155.19 g/mol. The presence of a fluorine atom in the structure may influence its biological interactions and pharmacokinetics.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC8H12FNC_8H_{12}F_N
Molecular Weight155.19 g/mol
CAS Number2621933-30-8

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways, particularly those involving the KRas protein, which is crucial in cancer development and progression .

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties by targeting mutated forms of the KRas protein . This mutation is prevalent in various cancers, including pancreatic and colorectal cancers. The compound may inhibit the GTP-bound state of KRas, thereby disrupting downstream signaling pathways that promote tumor growth.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested against several cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, particularly in KRas-mutated cell lines .
  • Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates in models of lung cancer . The exact dosage and administration route were optimized to maximize therapeutic effects while minimizing toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
(2-Fluoro-piperidin-1-yl)methanolInhibits neurotransmitter uptakeAntidepressant effects
(4-Fluorobenzyl)-piperazineModulates serotonin receptorsAnxiolytic properties
(2-Fluoro-cyclopentyl)methanolTargets ion channelsAnticonvulsant activity

Properties

IUPAC Name

(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRFPVPHUYVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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